(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide
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Overview
Description
(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide is a complex organic compound that features a cyano group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide typically involves multi-step organic reactions. One common method might include the condensation of a suitable aldehyde with a nitrile in the presence of a base to form the cyano group. The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism by which (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The cyano group could act as an electrophile, while the hydroxy and methoxy groups could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(1-phenylethyl)-2-propenamide
- (2E)-2-cyano-3-(3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide
Uniqueness
(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)-2-propenamide is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13(15-6-4-3-5-7-15)21-19(23)16(12-20)10-14-8-9-17(22)18(11-14)24-2/h3-11,13,22H,1-2H3,(H,21,23)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOCTBHWFLAPRF-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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